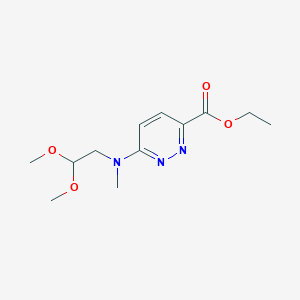

Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

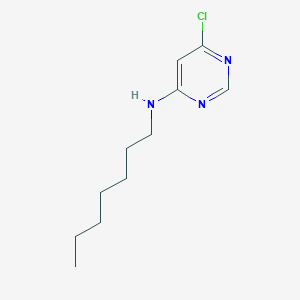

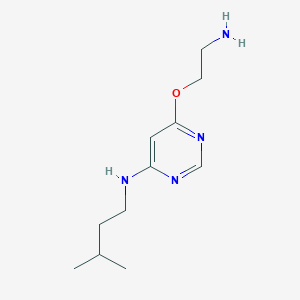

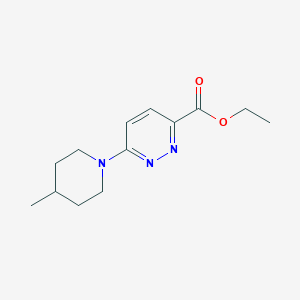

The molecular structure of Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

The Dimroth rearrangement, a process involving the isomerization of heterocycles, is often used in the synthesis of condensed pyrimidines . This rearrangement can involve the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis

Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 222.28 g/mol. It should be stored under inert gas as it is air sensitive .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

- Nonlinear Optical Exploration : Pyrimidine derivatives, including those similar to ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate, have been highlighted for their promising applications in the fields of medicine and nonlinear optics (NLO). A study on thiopyrimidine derivatives, which share a similar pyrimidine structure, revealed their considerable NLO character, making them suitable for optoelectronic high-tech applications (Hussain et al., 2020).

Synthesis and Cardiotonic Activity

- Cardiotonic Activity of Pyrimidine Derivatives : Research on novel pyrimidine derivatives, including ethyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates, has shown their efficacy as positive inotropic agents, which are substances that increase the strength of heart muscle contractions. This highlights their potential in developing therapeutic agents for heart conditions (Dorigo et al., 1996).

Crystal Structures in Medicinal Chemistry

- Crystal Structure Analysis for Drug Design : The study of pyrimethamine derivatives, which are structurally related to the compound , has provided insights into hydrogen bonding patterns that are crucial for the design of antimalarial drugs. These findings underscore the significance of pyrimidine derivatives in drug design and development (Balasubramani et al., 2007).

Antimicrobial and Anti-Inflammatory Properties

- Antibacterial and Antifungal Activity : Synthesis and investigation of pyrimidine-5-carboxylate derivatives have demonstrated their potential in antibacterial and antifungal applications, suggesting a wide range of use in combating microbial infections (A.S.Dongarwar et al., 2011).

Synthesis of Novel Pyrimidine Derivatives

- Regioselective Synthesis Under Solvent-Free Conditions : The microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions indicates the evolving methodologies in synthesizing pyrimidine derivatives, which can lead to the discovery of new therapeutic agents (Eynde et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-5-16-11(15)10-6-9(13-8-14-10)7-12(2,3)4/h6,8H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLBZECEBFVSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)